molecular formula C23H25N5O3 B2509271 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 946204-59-7

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

货号: B2509271
CAS 编号: 946204-59-7
分子量: 419.485
InChI 键: RUWDDKBKGULSQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule belonging to the pyrazolopyridazine chemical class, a scaffold recognized for its potential in modulating kinase activity. Pyrazolopyridazine derivatives have been extensively investigated as potent and selective inhibitors of various protein kinases , which are critical regulators of intracellular signal transduction pathways. This particular compound features a complex structure with substituted aromatic and heteroaromatic systems, including a 3,4-dimethylphenyl group and a furfurylamine-linked acetamide side chain, which are likely key to its specificity and binding affinity. Its primary research value lies in its application as a chemical probe for biochemical and cell-based assays , enabling the study of specific kinase-driven processes. Researchers utilize this compound to explore fundamental mechanisms in areas such as oncogenesis, inflammatory signaling, and cellular proliferation . By potentially targeting and inhibiting specific kinases, this reagent helps in the elucidation of novel signaling nodes and the validation of new therapeutic targets in disease models, providing crucial insights for early-stage drug discovery programs.

属性

IUPAC Name

2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(30)27(26-21)13-20(29)24-11-18-6-5-9-31-18/h5-10,12,14H,11,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWDDKBKGULSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the formation of the pyrazolo[3,4-d]pyridazine core followed by the introduction of functional groups such as isopropyl and furan moieties. Common synthetic routes include cyclization reactions using hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or acetic acid at elevated temperatures to facilitate cyclization .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo compounds have shown effectiveness against various bacterial strains and fungi, suggesting a promising avenue for the development of new antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This action could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific pathways involved may include modulation of kinase activity and interference with cell cycle progression .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with receptors related to pain and inflammation could modulate their activity.
  • Cell Cycle Interference : By affecting key regulatory proteins in the cell cycle, it may induce apoptosis in cancer cells.

Study on Antiviral Activity

A recent study evaluated a series of pyrazolo derivatives for their antiviral efficacy against HIV and other viruses. The results indicated that certain structural modifications enhanced their activity significantly compared to baseline compounds .

Evaluation of Anticancer Properties

In vitro studies demonstrated that related compounds significantly reduced cell viability in several cancer cell lines (e.g., breast cancer and leukemia). The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of COX-2 and cytokines
AnticancerInduces apoptosis in cancer cells
AntiviralSignificant efficacy against HIV strains

相似化合物的比较

Substituent Impact:

  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Increase electrophilicity and may enhance binding to target receptors .
  • Electron-Donating Groups (OCH₃) : Improve solubility but reduce metabolic stability .
  • Furan vs.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Analogues: Range from 209°C (4c, methoxy derivative) to 231–233°C (4h, nitro derivative), suggesting higher crystallinity with polar substituents .
  • Lipophilicity : The 3,4-dimethylphenyl and isopropyl groups in the target compound likely increase logP compared to analogues with halogen or polar substituents .

Research Implications

  • Optimization Potential: The furan moiety in the target compound offers a novel vector for tuning selectivity and reducing off-target effects compared to phenyl-based analogues .

常见问题

Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Formation of the pyrazolo[3,4-d]pyridazinone core via cyclization of substituted hydrazines with diketones under reflux in ethanol .
  • Step 2: Introduction of the 3,4-dimethylphenyl group via nucleophilic substitution, requiring anhydrous conditions and a catalyst like potassium carbonate in dimethylformamide (DMF) at 80–90°C .
  • Step 3: Acetamide coupling with furan-2-ylmethylamine using EDCI/HOBt as coupling agents in dichloromethane (DCM) at room temperature .
    Optimization Tips:
  • Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in substitution steps .
  • Monitor intermediate purity via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm final product purity with HPLC (≥95%) .

Basic: Which analytical techniques are most reliable for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Key peaks include aromatic protons (δ 6.8–7.4 ppm for phenyl/furan groups) and acetamide NH (δ 8.1–8.3 ppm) .
    • 13C NMR: Carbonyl signals (C=O at ~170 ppm) and pyridazinone carbons (δ 150–160 ppm) confirm core structure .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 2 ppm error validates molecular formula .
  • IR Spectroscopy: Stretch bands for C=O (1650–1750 cm⁻¹) and N-H (3300 cm⁻¹) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) via fluorescence-based assays, comparing inhibition to reference drugs like gefitinib .
  • Cytotoxicity Controls: Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can low yields in the acetamide coupling step be mitigated?

Answer:

  • Catalyst Optimization: Replace EDCI/HOBt with BOP reagent to enhance coupling efficiency (yield improvement from 45% to 72%) .
  • Solvent Effects: Switch from DCM to THF, which improves solubility of the furan-2-ylmethylamine intermediate .
  • Temperature Control: Conduct reactions under nitrogen at 0°C to minimize side-product formation .

Advanced: How should discrepancies in reported biological activity data be resolved?

Answer:

  • Assay Standardization: Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs .
  • Structural Reanalysis: Verify batch purity via HPLC-MS; impurities >2% can skew IC50 values .
  • SAR Studies: Compare activity of analogs (e.g., 4-isopropyl vs. 4-methyl derivatives) to identify critical substituents .

Advanced: What computational strategies predict target binding interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17). Focus on hydrogen bonds with pyridazinone carbonyl and hydrophobic contacts with 3,4-dimethylphenyl .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates robust target engagement .

Advanced: How can substituent modifications enhance pharmacological properties?

Answer:

  • Electron-Withdrawing Groups: Introduce fluorine at the furan ring para-position to improve metabolic stability (t1/2 increase from 1.5 to 4.2 hours in microsomal assays) .
  • Bioisosteric Replacement: Substitute furan with thiophene to enhance lipophilicity (logP from 2.1 to 2.8) and blood-brain barrier penetration .
  • Pro-drug Design: Convert the acetamide to a methyl ester for improved oral bioavailability, with hydrolysis in plasma regenerating the active form .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。